METHYL 4-CHLORO-3-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDO}BENZOATE
Overview
Description
Methyl 4-chloro-3-({N-[(dimethylamino)sulfonyl]-N-phenylglycyl}amino)benzoate is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a benzoate group, a chloro substituent, and a dimethylamino sulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-CHLORO-3-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDO}BENZOATE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the chlorination of a benzoic acid derivative, followed by the introduction of the dimethylamino sulfonyl group through a sulfonylation reaction. The final step involves the coupling of the glycine derivative to the benzoate structure under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-3-({N-[(dimethylamino)sulfonyl]-N-phenylglycyl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
Methyl 4-chloro-3-({N-[(dimethylamino)sulfonyl]-N-phenylglycyl}amino)benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 4-CHLORO-3-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-chloro-4-[(dimethylamino)sulfonyl]benzoate: Similar in structure but lacks the glycine derivative.
Methyl 4-chloro-3-[(dimethylamino)sulfonyl]benzoate: Similar but with different substituents on the benzoate group.
Uniqueness
Methyl 4-chloro-3-({N-[(dimethylamino)sulfonyl]-N-phenylglycyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
methyl 4-chloro-3-[[2-[N-(dimethylsulfamoyl)anilino]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O5S/c1-21(2)28(25,26)22(14-7-5-4-6-8-14)12-17(23)20-16-11-13(18(24)27-3)9-10-15(16)19/h4-11H,12H2,1-3H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKRCZUFKBUUTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(CC(=O)NC1=C(C=CC(=C1)C(=O)OC)Cl)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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